Tert-Butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate is a chemical compound with significant relevance in organic and pharmaceutical chemistry. Its IUPAC name reflects its structure, which includes a tert-butyl group and a piperidine derivative. This compound is often investigated for its potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
The compound can be synthesized through various methods, as detailed in several scientific articles and patents. Notably, it has been referenced in studies focusing on carbamate derivatives and their applications in medicinal chemistry . The compound is cataloged with a CAS number of 1638767-22-2 and a molecular formula of C11H20N2O3.
Tert-Butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate belongs to the class of carbamates, which are esters or salts of carbamic acid. Carbamates are widely used in organic synthesis and have applications ranging from agriculture to pharmaceuticals.
The synthesis of tert-butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with piperidine derivatives. Various methods have been reported:
The reaction conditions often require careful control of temperature and moisture to prevent hydrolysis. For example, reactions are typically conducted under anhydrous conditions at temperatures ranging from -20°C to 40°C, with preferred conditions around -10°C to 5°C for optimal yields .
The molecular structure of tert-butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate features:
The compound has a molecular weight of approximately 228.29 g/mol and exhibits specific spectral properties that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Tert-butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate participates in various chemical reactions:
Reactions are often conducted using activating agents like hydroxybenzotriazole or coupling reagents such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate to enhance yields .
The mechanism by which tert-butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate exerts its effects generally involves its role as an intermediate in the synthesis of bioactive compounds. The piperidine ring can undergo transformations that modify biological activity, particularly in drug design contexts.
Studies have shown that modifications on the piperidine structure can significantly influence pharmacological properties, including enzyme inhibition or receptor binding affinity .
Tert-butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate is typically a solid at room temperature with high purity levels exceeding 97% reported in commercial samples .
The compound is stable under standard laboratory conditions but may be sensitive to moisture and strong acids or bases. Its solubility varies depending on the solvent system used.
Tert-butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate has several scientific applications:
Stereoselective synthesis of piperidin-4-yl carbamates leverages chiral auxiliaries and asymmetric catalysis to control stereochemistry at C4. A prominent approach involves diastereoselective alkylation of enolates derived from N-Boc-glutamic acid dimethyl ester. Treatment with LiHMDS at −78°C generates a chiral enolate that reacts with electrophiles (e.g., bromopropionitrile) to yield alkylated intermediates with >95% de. Subsequent reduction and cyclization form the 6-membered lactam core while preserving stereochemical integrity . Alternative routes employ enzymatic desymmetrization of meso-piperidine precursors or chiral pool synthesis from L-glutamic acid, providing enantiopure building blocks for pharmaceutical applications like SARS-CoV-2 Mpro inhibitors [3] .
Table 1: Stereoselective Methods for Piperidinyl Carbamates
Strategy | Key Reagent/Catalyst | Stereochemical Outcome | Application Example |
---|---|---|---|
Enolate Alkylation | LiHMDS, Bromopropionitrile | >95% de | 6-Membered P1 lactams for Mpro inhibitors |
Enzymatic Kinetic Resolution | CAL-B, Vinyl Acetate | E > 200 | Chiral organochalcogenane precursors |
Chiral Pool Utilization | L-Glutamic Acid Derivatives | >99% ee | Peptidomimetic APIs |
The tert-butoxycarbonyl (Boc) group serves as a temporary nitrogen protector during complex syntheses, enabling chemoselective transformations. Its orthogonal stability relative to Fmoc protection allows sequential deprotection in solid-phase peptide synthesis (SPPS). Boc is cleaved under mild acidic conditions (e.g., ZnCl₂/Ac₂O in CH₂Cl₂) without epimerizing adjacent chiral centers (<5% racemization), crucial for synthesizing stereosensitive intermediates like nirmatrelvir precursors [9]. Post-coupling, saponification of methyl esters (LiOH/THF-H₂O) cleanly generates carboxylic acids for subsequent amide bond formation. This acid-labile protection is indispensable in multi-step routes where stable amino group masking is required during C-terminal functionalization [6] [9].
Table 2: Boc Deprotection Conditions and Applications
Deprotection Agent | Conditions | Racemization Risk | Downstream Step |
---|---|---|---|
ZnCl₂/Acetic Anhydride | CH₂Cl₂, 23°C, 12 h | <5% | P4 modification in nirmatrelvir analogs |
TFA | CH₂Cl₂, 0°C to 23°C | Moderate | Peptide chain elongation |
HCl/Dioxane | 0°C, 1–2 h | Low | Carbamate cleavage before cyclization |
Lewis acid-catalyzed cyclizations enable efficient oxopiperidine ring construction. Zirconium(IV) catalysts with 2-hydroxypyridine (HYP) additives facilitate carbamate-urea exchange reactions, forming 2-oxopiperidine scaffolds via microwave-accelerated ring closure. This method achieves >80% yield with reaction times under 30 minutes [1]. Alternatively, transition metal-catalyzed reductive amination converts keto-carbamates to cyclic lactams using Pd/C or Ru complexes under H₂. Key to success is avoiding over-reduction by controlling H₂ pressure and reaction temperature [5]. For N-methylated derivatives, in situ reductive methylation with NaBH₃CN/CH₂O selectively installs the N-methyl group post-cyclization .
Solid-phase synthesis (SPS) outperforms solution-phase methods for macrocyclic peptides incorporating tert-butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate. In urukthapelstatin A synthesis, SPS achieved 36% cyclization yield via on-resin linear peptide assembly (HOBt/DIC coupling), followed by cleavage and solution-phase macrocyclization. Conversely, solution-phase attempts using FDPP or pentafluorophenyl diphenylphosphinate failed due to conformational rigidity from pre-formed heterocycles [4]. SPS advantages include:
Lipase-catalyzed kinetic resolution delivers enantiopure carbamate precursors. Candida antarctica lipase B (CAL-B) resolves racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via enantioselective transesterification with vinyl acetate. After 24h at 35°C, (S)-alcohol (>99% ee) and (R)-acetate (>99% ee) are obtained with E > 200. The reaction proceeds in hexane without metal contaminants, making it ideal for pharmaceutical synthesis. Recovered enantiomers are converted to chiral 1-(2-aminophenyl)ethanols for organoselenane/tellurane synthesis [5].
Table 3: Enzymatic Kinetic Resolution Parameters
Parameter | Optimal Conditions | Outcome |
---|---|---|
Biocatalyst | CAL-B (Novozym® 435) | E > 200 |
Acyl Donor | Vinyl Acetate | 50% conversion in 24 h |
Solvent | Hexane | (S)-Alcohol ee >99% |
Temperature | 35°C | (R)-Acetate ee >99% |
Compound Nomenclature
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1